

N4-Cyclopentylpyridine-3,4-diamine: A Technical Guide on Physicochemical Properties

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Compound of Interest

Compound Name: N4-Cyclopentylpyridine-3,4-diamine

Cat. No.: B11775322

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the solubility and stability of **N4-Cyclopentylpyridine-3,4-diamine** (CAS No: 380605-49-2). Due to the limited availability of public-domain quantitative data for this specific molecule, this document presents a combination of qualitative assessments based on structurally similar compounds and detailed, standardized experimental protocols to enable researchers to generate specific data.

Core Compound Information

Parameter	Value
IUPAC Name	N4-cyclopentylpyridine-3,4-diamine
CAS Number	380605-49-2
Molecular Formula	C10H15N3
Molecular Weight	177.25 g/mol
Structure	
(Image of the chemical structure of N4-Cyclopentylpyridine-3,4-diamine)	

Solubility Data

Precise quantitative solubility data for **N4-Cyclopentylpyridine-3,4-diamine** in various solvents is not extensively documented in publicly available literature. However, based on the chemical structure, which includes a pyridine ring and a cyclopentyl group, a qualitative solubility profile can be inferred. The compound is expected to be soluble in organic solvents and have limited solubility in aqueous solutions.

Solvent	Qualitative Solubility	Quantitative Solubility (Predicted)
Dimethyl Sulfoxide (DMSO)	Soluble	>10 mg/mL
Ethanol	Soluble	>10 mg/mL
Methanol	Soluble	>5 mg/mL
Water	Sparingly Soluble	<1 mg/mL
Phosphate Buffered Saline (PBS) pH 7.4	Sparingly Soluble	<1 mg/mL

Stability Data

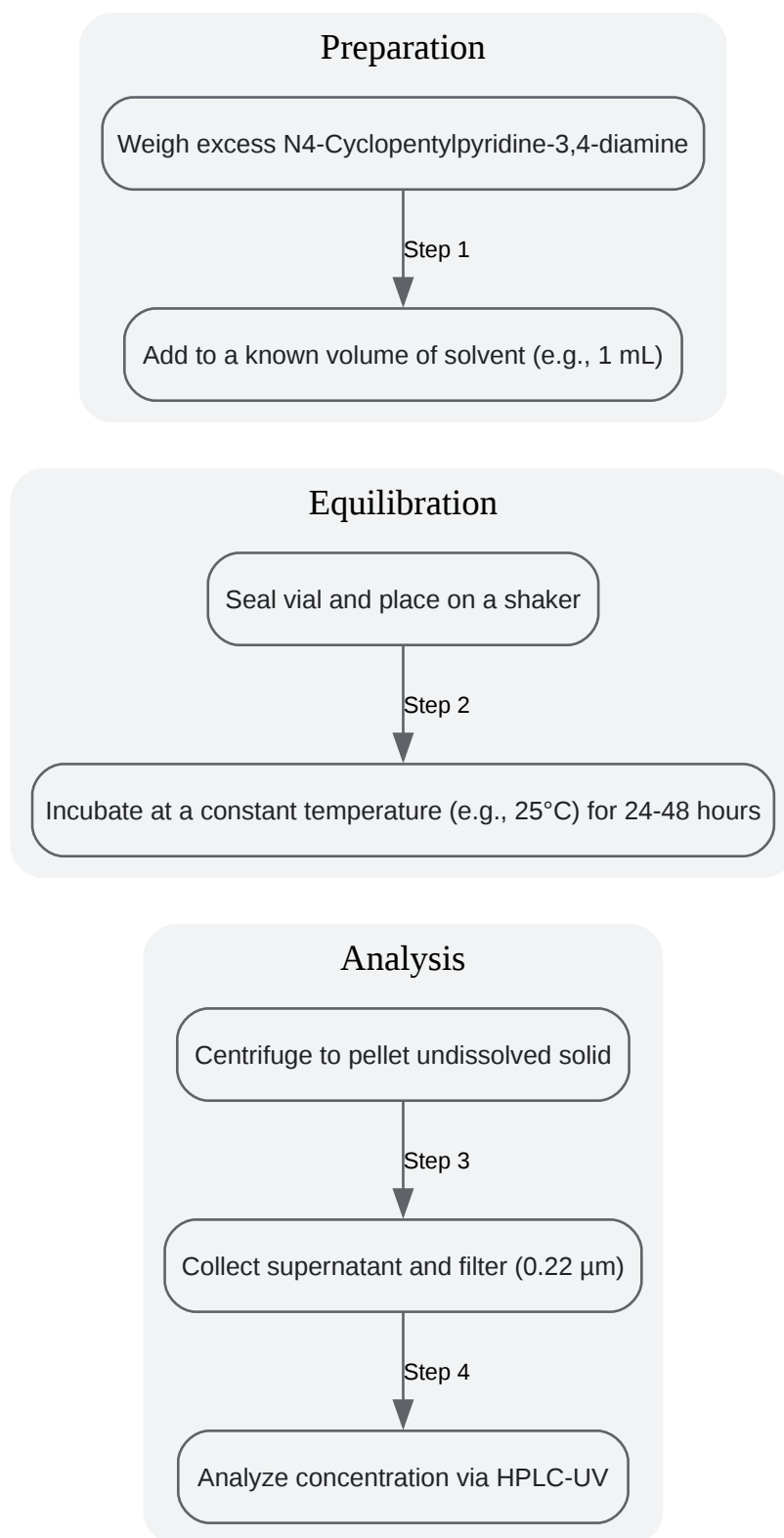
A comprehensive stability profile of **N4-Cyclopentylpyridine-3,4-diamine** is not currently available. Stability is anticipated to be influenced by pH, temperature, and light exposure. The diaminopyridine core suggests potential susceptibility to oxidation.

Condition	Timeframe	Stability Assessment
Solid State		
Room Temperature (20-25°C)	Long-term	Expected to be stable
Accelerated (40°C/75% RH)	Short-term	Further studies required
In Solution (e.g., DMSO)		
-20°C	Long-term	Expected to be stable
4°C	Short-term	Further studies required
Room Temperature (20-25°C)	Short-term	Prone to degradation over time
Aqueous Buffer (pH extremes)		
Acidic (e.g., pH 2)	Short-term	Potential for degradation
Basic (e.g., pH 9)	Short-term	Potential for degradation

Experimental Protocols

Protocol 1: Solubility Determination (Shake-Flask Method)

This protocol outlines a standardized procedure to determine the equilibrium solubility of **N4-Cyclopentylpyridine-3,4-diamine**.



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Caption: Workflow for Shake-Flask Solubility Determination.

Methodology:

- Preparation: Add an excess amount of **N4-Cyclopentylpyridine-3,4-diamine** to a vial containing a precise volume of the desired solvent.
- Equilibration: Seal the vials and agitate them at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- Separation: Centrifuge the samples to pellet the undissolved solid.
- Sample Analysis: Carefully remove an aliquot of the supernatant, filter it through a 0.22 μm filter, and determine the concentration of the dissolved compound using a validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Protocol 2: Stability Assessment (Forced Degradation by HPLC)

This protocol describes a typical forced degradation study to identify potential degradation pathways and develop a stability-indicating analytical method.

Stress Conditions

Prepare solutions of N4-Cyclopentylpyridine-3,4-diamine

Expose to various conditions:

- Acidic (e.g., 0.1 N HCl)
- Basic (e.g., 0.1 N NaOH)
- Oxidative (e.g., 3% H₂O₂)
- Thermal (e.g., 60°C)
- Photolytic (UV light)

Sampling and Analysis

Take samples at multiple time points

Neutralize samples if necessary

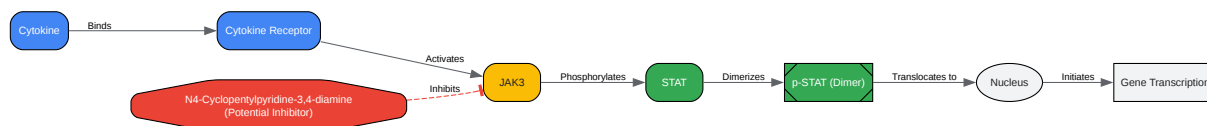
Analyze by HPLC-UV/MS

Data Evaluation

Quantify remaining parent compound

Identify and quantify major degradants

Determine degradation kinetics



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